2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392293-93-5
Cat. No.: VC4540121
Molecular Formula: C20H20N4O5S2
Molecular Weight: 460.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392293-93-5 |
|---|---|
| Molecular Formula | C20H20N4O5S2 |
| Molecular Weight | 460.52 |
| IUPAC Name | 2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H20N4O5S2/c1-27-13-6-4-12(5-7-13)21-17(25)11-30-20-24-23-19(31-20)22-18(26)15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
| Standard InChI Key | GAEAYGIRZUAAIT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Introduction
The compound 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic derivative belonging to the class of thiadiazole compounds. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure integrates a 1,3,4-thiadiazole ring, a heterocyclic moiety known for its pharmacological versatility .
Structural Overview
The chemical structure of this compound is characterized by:
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A 1,3,4-thiadiazole nucleus, which provides a stable and electron-deficient framework.
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Substituents including dimethoxybenzamide and methoxyphenylcarbamoyl groups, which contribute to its chemical reactivity and potential biological activity.
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A sulfanyl bridge linking the thiadiazole core to other functional groups.
This combination of features enhances the compound's ability to interact with biological targets through hydrogen bonding, electron donation/acceptance, and hydrophobic interactions.
Synthesis Pathways
The synthesis of 1,3,4-thiadiazole derivatives typically involves:
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Cyclization of acyl hydrazines or thiohydrazines with appropriate reagents.
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Functionalization at positions C-2 and C-5 of the thiadiazole ring using nucleophilic substitution reactions .
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For this compound specifically:
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The introduction of the dimethoxybenzamide group likely involves an amidation reaction.
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The sulfanyl bridge formation could be achieved through thiol-based coupling reactions.
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Antimicrobial Activity
Thiadiazole derivatives exhibit strong antimicrobial effects due to their ability to disrupt microbial enzyme systems. The presence of electron-donating methoxy groups in this compound may enhance its interaction with microbial targets .
Anticancer Potential
The compound’s structural framework suggests potential anticancer activity:
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The thiadiazole ring can act as a bioisosteric replacement for other heterocycles in drug design.
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Methoxy-substituted benzamides have been reported to inhibit cancer cell growth by interfering with nucleic acid synthesis .
Anti-inflammatory Activity
Thiadiazoles are known inhibitors of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies on similar compounds have shown promising inhibition profiles against these enzymes .
Mechanism of Action
The activity of thiadiazole derivatives is often linked to:
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Electron-deficient nature: Facilitates nucleophilic attack on biological targets.
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Hydrogen bonding: The functional groups interact with active sites in enzymes or receptors.
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Lipophilicity: Enhances cellular uptake and bioavailability.
Applications in Medicinal Chemistry
This compound has potential applications in:
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Antimicrobial agents: Effective against resistant bacterial strains.
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Anticancer drugs: Selective cytotoxicity towards cancer cells.
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Anti-inflammatory therapies: Targeting LOX/COX pathways.
Future Directions
Research into this compound should focus on:
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Detailed pharmacokinetic studies to assess bioavailability and metabolism.
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Molecular docking simulations to identify specific biological targets.
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In vitro and in vivo testing for antimicrobial and anticancer efficacy.
This compound represents a promising lead for further development in medicinal chemistry due to its multifunctional thiadiazole core and biologically active substituents .
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